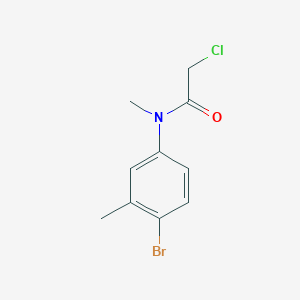
N-(3-Bromophenethyl)-2-chloroacetamide
Descripción general
Descripción
N-(3-Bromophenethyl)-2-chloroacetamide, commonly known as Bromoacetyl Bromide or BAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAB is a reactive compound that is used in the synthesis of various organic compounds, including peptides, esters, and amides. In
Aplicaciones Científicas De Investigación
BAB has numerous applications in scientific research. It is commonly used as a reagent for peptide synthesis, as it can selectively react with the N-terminus of amino acids to form amides. BAB is also used in the synthesis of esters and amides, which are important in the development of new drugs and pharmaceuticals. Additionally, BAB has been used in the synthesis of various organic compounds, including heterocycles and natural products.
Mecanismo De Acción
BAB is a reactive compound that can selectively react with the N-terminus of amino acids to form amides. The reaction occurs through nucleophilic substitution, where the amine group of the amino acid attacks the carbonyl carbon of BAB. This results in the formation of an amide bond and the release of hydrogen chloride.
Biochemical and Physiological Effects:
BAB has not been extensively studied for its biochemical and physiological effects. However, it is known to be a reactive compound that can cause irritation to the skin, eyes, and respiratory tract. It is important to handle BAB with caution and use appropriate safety measures in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BAB in laboratory experiments is its high yield and cost-effectiveness. BAB is also a versatile compound that can be used in the synthesis of various organic compounds. However, BAB is a reactive compound that requires careful handling and appropriate safety measures. It is also important to note that BAB is not suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are numerous future directions for research involving BAB. One possible direction is the development of new methods for peptide synthesis using BAB. Additionally, BAB could be used in the synthesis of new drugs and pharmaceuticals. Further studies could also explore the potential biochemical and physiological effects of BAB, as well as its potential use in other areas of organic chemistry.
In conclusion, N-(3-Bromophenethyl)-2-chloroacetamide, or BAB, is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable reagent in the synthesis of various organic compounds, including peptides, esters, and amides. While there is still much to be explored regarding the biochemical and physiological effects of BAB, its potential for future research is promising.
Propiedades
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-3-1-2-8(6-9)4-5-13-10(14)7-12/h1-3,6H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGCZZOPVPPRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)


![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)


![N-(furan-2-ylmethyl)-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7628169.png)
![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B7628178.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)
